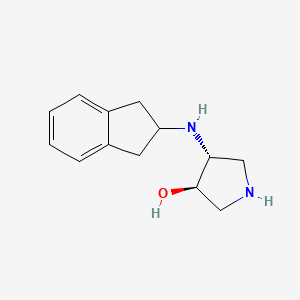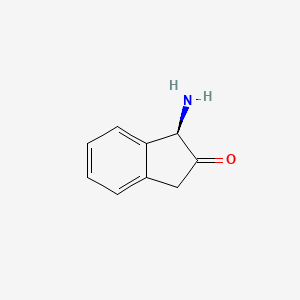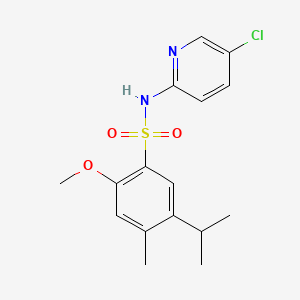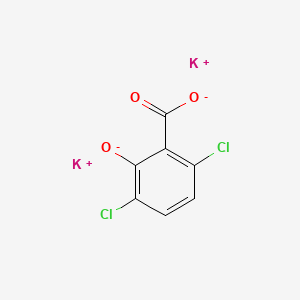
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an amino group and a dihydroindenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2,3-dihydro-1H-indene.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Substitution Reactions: The amino group and the dihydroindenyl group are introduced through substitution reactions, often involving reagents like amines and indene derivatives.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R,4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and dihydroindenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-2-indanol: A related compound with similar structural features.
(1R,2S)-1-Aminoindan-2-ol: Another compound with a similar indane moiety.
Uniqueness
(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the pyrrolidine and dihydroindenyl groups, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(3R,4R)-4-(2,3-dihydro-1H-inden-2-ylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-16H,5-8H2/t12-,13-/m1/s1 |
Clave InChI |
HKMRNNWSMATDKP-CHWSQXEVSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)O)NC2CC3=CC=CC=C3C2 |
SMILES canónico |
C1C(CC2=CC=CC=C21)NC3CNCC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)



![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)




![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)



